molecular formula C6H7Cl2N3 B116216 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 143592-06-7

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No. B116216
M. Wt: 192.04 g/mol
InChI Key: OWBKOKLUXPZASR-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the formula C6H7Cl2N3. Its molecular weight is 192.05 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been well studied in the past decade. The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Industrial Processes : The scaffold of 3-Aminoimidazo[1,2-a]pyrazine, closely related to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, has been efficiently synthesized using the Groebke–Blackburn–Bienaymé cyclisation. This process has been scaled up, achieving high yield and purity, and is significant in the preparation of various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

  • Chemiluminescent Properties : Compounds synthesized from 2-amino-3,5-dibromopyrazine, including structures similar to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have been shown to possess 'pseudo-flash' chemiluminescence, a property valuable in various scientific applications (Adamczyk et al., 2003).

Biomedical Research

  • Antimicrobial and Antitumor Activity : Derivatives of imidazo[1,2-a]pyrazine, akin to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have shown promising results in antimicrobial, antituberculosis, and antitumor activities. This highlights the potential of these compounds in the development of new drugs for these applications (Kumaresan, 2014).

  • Synthesis of Novel Compounds with Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized and demonstrated significant antimicrobial activity, showing the potential of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine derivatives in this field (Jyothi & Madhavi, 2019).

Advanced Material Science

  • Application in Polyester Fibres : Pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines, which are structurally related to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have been applied to polyester fibers as disperse dyes, indicating the utility of these compounds in material sciences (Rangnekar, 2007).

Drug Development and Design

  • Potential Treatment of Alzheimer's Disease : Compounds such as 8-amino-5,6-dihydroimidazo[1,2-a]pyrazine derivatives, related to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have been studied for their potential in inhibiting β-secretase, an enzyme crucial in the formation of amyloid plaques associated with Alzheimer's Disease (Abdel-Magid, 2012).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of these compounds provide new initiatives to chemists towards their synthesis . The ecological impact of the methods and the mechanistic aspects are also given emphasis .

properties

IUPAC Name

8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1,3H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKOKLUXPZASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C(C2=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383503
Record name 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride

CAS RN

143592-06-7
Record name 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Campiani, E Morelli, S Gemma, V Nacci… - Journal of medicinal …, 1999 - ACS Publications
The synthesis, pharmacological evaluation, and structure−activity relationships (SARs) of a series of novel pyrroloquinoxalines and heteroaromatic-related derivatives are described. …
Number of citations: 135 pubs.acs.org

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